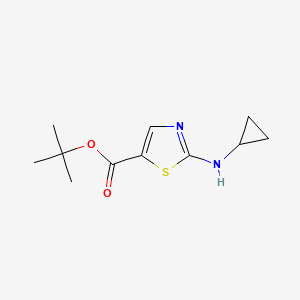![molecular formula C8H14ClNO2 B2505093 Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 2220172-17-6](/img/structure/B2505093.png)
Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of racemic compounds often involves the formation of intermediates that are later transformed into the desired structure. For instance, the synthesis of rac-germicidin involves the formation of acylated Meldrum's acids followed by thermal transformation . Similarly, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester starts with the reaction of 7-lithiated 1,6-dimethoxynaphthalene with ethoxymethylenecyanoacetic acid ethyl ester, followed by several reduction and cyclization steps . These methods could potentially be adapted for the synthesis of "Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of racemic compounds is characterized by the presence of chiral centers that result in enantiomers. The synthesis of racemic mixtures often aims to create these chiral centers in a controlled manner. For example, the synthesis of tetrachloro dicarboxylic acid rac-5 involves a novel entry into the inherently chiral tricyclo[4.2.0.03,8]octane system . The molecular structure of the compound would similarly have chiral centers, as indicated by the "Rac-" prefix and the specific stereochemistry denoted in its name.
Chemical Reactions Analysis
Racemic compounds can undergo various chemical reactions, including cycloaddition, as seen in the synthesis of rac-(1R,4R,6R,6aR)-6'-phenyl-7',8'-dihydro-1"H,2'H,6'H-dispiro[cycloalkane-1,5'-pyrrolo[1,2-c][1,3]thiazole-4',3"-indole]-2,2"-diones . The compound "Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride" could potentially undergo similar reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of racemic compounds are influenced by their molecular structure. For example, the solubility, melting point, and reactivity can vary based on the presence of different substituents and the overall molecular conformation. The radiosynthesis of [(11)C]rac-1, a potential PET tracer, demonstrates the importance of these properties in the context of biological applications, as the compound must penetrate the blood-brain barrier and specifically label neuronal receptors . The physical and chemical properties of "Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride" would need to be determined experimentally, but they would likely be influenced by the cyclopenta[c]pyrrole structure and the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Structural Studies
- Rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, a compound related to the title chemical, was separated and hydrogenated to produce octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. This process, involving chiral chromatography and hydrogenation, is significant in the field of enantioselective synthesis and structural analysis of related compounds (Zhu et al., 2009).
Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates
- The synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates, which are structurally related to the title compound, was achieved through nucleophilic addition to N-Acyliminium. This synthesis is important for the development of heterocyclic compounds (Won-Jun et al., 1994).
Development of Chiral Auxiliaries and Cycloaddition Reactions
- The title compound's derivatives have been used in the synthesis of chiral auxiliaries for the preparation of α-aryloxypropanoic acid herbicides and α-chlorocarboxylic acids. This showcases its application in regioselective synthesis and as a building block in chemical reactions (Camps et al., 1998).
Synthesis of Racemic and Enantiomerically Pure Derivatives
- Racemic and enantiomerically pure derivatives of the title compound have been synthesized and utilized in various chemical reactions. These derivatives are important in the study of enantioselective synthesis and structural elucidation (Seidel et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHGYVJEBVNQB-LBZPYWGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@H]([C@H]2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | |
CAS RN |
2220172-17-6 | |
| Record name | rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)


![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

